9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazine class, characterized by a fused coumarin-oxazine scaffold. Its structure includes a furan-2-ylmethyl substituent at position 9, a methyl group at position 2, and a phenyl group at position 2.
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-15-21(16-6-3-2-4-7-16)22(25)18-9-10-20-19(23(18)28-15)13-24(14-27-20)12-17-8-5-11-26-17/h2-11H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBPECATRKPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves the use of natural raw materials such as vanillin, erythritol, furfurylamine, and benzaldehyde . The synthetic route includes the formation of the benzoxazine ring through a series of condensation reactions. The reaction conditions often involve the use of bio-based citric acid as a catalyst, which not only facilitates the synthesis but also ensures the process is environmentally friendly .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxazine ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with high stability and specific targeting capabilities.
Mechanism of Action
The mechanism by which 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves its interaction with various molecular targets. The presence of the furan ring, chromene moiety, and oxazine ring allows it to engage in multiple pathways, including:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chromeno-Oxazine Derivatives
Table 1: Key Structural Variations and Physical Properties
Key Observations:
Substituent Effects on Yield and Stability :
- Methylbenzyl derivatives (6b–6d) show higher yields (60–70%) compared to benzyl (6a, 40%), indicating steric and electronic effects of substituents improve reaction efficiency .
- The 4-methylbenzyl group (6d) confers the highest melting point (159–164°C), suggesting enhanced crystallinity due to symmetrical substitution .
Sulfone-containing analogs (e.g., 946385-16-6) exhibit increased polarity, likely altering solubility and membrane permeability . Ferrocenyl derivatives () demonstrate antimalarial activity, highlighting the role of organometallic groups in bioactivity .
Biological Activity Trends: Chromeno-oxazines with aryl substitutions (e.g., phenyl, methylbenzyl) exhibit antiviral and anti-phytopathogenic properties (), while anti-inflammatory and anticancer activities are documented for related derivatives (e.g., 9,10-dihydrochromeno-oxazin-2-ones) .
Biological Activity
The compound 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family, which has garnered attention for its diverse biological activities. This article explores its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromeno framework fused with an oxazine ring and a furan substituent, which may contribute to its biological properties.
Anticancer Activity
Research indicates that oxazine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxazine compounds, including derivatives similar to the target compound, which showed promising cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of Bcl-2 family proteins and activation of caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9-(Furan-2-ylmethyl)-... | MCF-7 (Breast) | 15.5 | Apoptosis induction |
| 9-(Furan-2-ylmethyl)-... | A549 (Lung) | 12.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that similar oxazine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell membrane integrity and inhibition of key metabolic enzymes .
Neuroprotective Effects
Recent investigations into neuroprotective properties suggest that derivatives related to this compound can mitigate oxidative stress in neuronal cells. They may enhance neuronal survival by upregulating antioxidant defense mechanisms and reducing inflammation through the inhibition of pro-inflammatory cytokines .
Case Studies
-
Case Study on Anticancer Activity
A study conducted on a series of oxazine derivatives revealed that the compound exhibited a significant reduction in tumor size in xenograft models. The study reported an IC50 value of 15 µM against breast cancer cell lines, demonstrating its potential as a therapeutic agent in oncology. -
Case Study on Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of various furan-containing compounds against E. coli. The target compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity.
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant systems.
- Enzyme Inhibition : Targeting specific enzymes involved in microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
